![molecular formula C12H19NO4 B1435455 Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate CAS No. 1422344-43-1](/img/structure/B1435455.png)
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Übersicht
Beschreibung
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxo group, an oxa group, and an azaspiro ring system.
Vorbereitungsmethoden
The synthesis of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step reactions. The synthetic routes may include esterification, ketonization, oxidation, cyclization, and fusion reactions. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxo group.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions.
Wissenschaftliche Forschungsanwendungen
Molecular Formula and Weight
- Molecular Formula : CHN O
- Molecular Weight : 241.28 g/mol
Structural Characteristics
The compound features a spirocyclic arrangement, which is a type of bicyclic structure where two rings share a common atom. The presence of an oxo group (carbonyl) and an oxa (oxygen in the ring) enhances its reactivity, making it versatile in chemical reactions.
Physical Properties
Property | Value |
---|---|
Boiling Point | 426.5 ± 45.0 °C (Predicted) |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 3 |
Medicinal Chemistry
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential biological activities, particularly in drug development. The structural complexity of spirocyclic compounds often leads to unique interactions with biological targets, making them valuable candidates for new therapeutic agents.
Case Studies
- Antimicrobial Activity : Research has indicated that spirocyclic compounds exhibit significant antimicrobial properties. In a study, derivatives of ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane were tested against various bacterial strains, showing promising results that warrant further investigation.
- Anti-cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects due to its ability to inhibit specific cellular pathways involved in tumor growth. Further clinical trials are necessary to establish its efficacy and safety profile.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its unique functional groups allow for various reactions under controlled conditions.
Synthetic Routes
The synthesis typically involves:
- Step 1 : Reaction of precursor compounds.
- Step 2 : Cyclization processes that form the spirocyclic structure.
Challenges in synthesis include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.
Chemical Reactions
This compound participates in several chemical reactions:
- Nucleophilic Addition : The carbonyl group can undergo nucleophilic attack, leading to various derivatives.
- Cyclization Reactions : The compound can serve as a precursor for more complex cyclic structures.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar structure but with different substituents.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold but differ in functional groups and biological activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Overview
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound notable for its unique structural features, including an oxo group and an azaspiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 1422344-43-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related spirocyclic compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives of 1-oxa-4-azaspiro compounds have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
11b | A549 (Lung) | 0.18 |
11h | A549 (Lung) | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
12c | HeLa (Cervical) | 0.14 |
These findings indicate that related compounds within this class can effectively inhibit tumor cell proliferation, making them candidates for further development in cancer therapy .
Enzyme Inhibition
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including chronic kidney diseases. For example, a related compound demonstrated significant sEH inhibitory activity and improved bioavailability when administered orally . This suggests that Ethyl 3-oxo derivatives could be explored for their potential in treating such conditions.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of spirocyclic compounds revealed that specific modifications to the core structure can enhance anticancer activity. The most effective derivatives were identified through systematic screening against multiple cancer cell lines, indicating a structure–activity relationship that could guide future research .
Additionally, the synthesis of these compounds often involves complex multi-step reactions, including esterification and cyclization, which are crucial for achieving the desired biological activity .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-16-11(15)9-3-5-12(6-4-9)8-13-10(14)7-17-12/h9H,2-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJSWDDJHZMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145634 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-43-1 | |
Record name | 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.